molecular formula C19H17F2N3O2 B11986117 4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 303104-60-1

4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11986117
CAS No.: 303104-60-1
M. Wt: 357.4 g/mol
InChI Key: RVNPBEHZCGSJER-UHFFFAOYSA-N
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Description

4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with a difluoromethoxyphenyl group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazolone core can interact with various biological pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[2-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the difluoromethoxy group and the pyrazolone core in this compound imparts distinct chemical and biological properties. This compound exhibits enhanced stability, binding affinity, and potential therapeutic effects compared to its analogs.

Properties

CAS No.

303104-60-1

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[3-(difluoromethoxy)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H17F2N3O2/c1-13-17(18(25)24(23(13)2)15-8-4-3-5-9-15)22-12-14-7-6-10-16(11-14)26-19(20)21/h3-12,19H,1-2H3

InChI Key

RVNPBEHZCGSJER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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